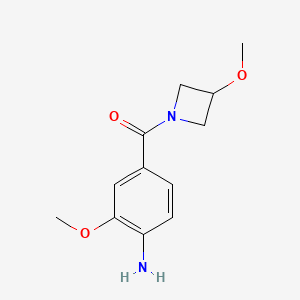

(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-amino-3-methoxyphenyl)-(3-methoxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-9-6-14(7-9)12(15)8-3-4-10(13)11(5-8)17-2/h3-5,9H,6-7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEIAKZYRGDRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(=O)C2=CC(=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Amino-3-methoxyphenyl Intermediate

The 4-amino-3-methoxyphenyl group is typically derived from substituted benzene precursors. A common approach involves nitration followed by reduction:

-

Nitration of 3-methoxyphenol : Treatment with nitric acid introduces a nitro group at the para position relative to the methoxy group, yielding 3-methoxy-4-nitrophenol.

-

Reduction of nitro to amine : Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents like SnCl₂ converts the nitro group to an amine, producing 4-amino-3-methoxyphenol.

-

Protection of amine : The amino group is often protected as a Boc (tert-butoxycarbonyl) derivative to prevent side reactions during subsequent steps.

Synthesis of 3-Methoxyazetidine Intermediate

The 3-methoxyazetidine ring is constructed via cyclization strategies:

-

Ring-closing metathesis : Starting from 1,3-diene precursors, Grubbs catalyst facilitates cyclization to form the azetidine ring.

-

Methoxy group introduction : Alkylation of azetidin-3-ol with methyl iodide in the presence of a base (e.g., NaH) installs the methoxy group.

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

The ketone bridge is formed by reacting 4-amino-3-methoxybenzoyl chloride with 3-methoxyazetidine:

-

Acyl chloride preparation : 4-Amino-3-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

-

Coupling reaction : The acyl chloride reacts with 3-methoxyazetidine in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Example Procedure

-

4-Amino-3-methoxybenzoyl chloride (1.2 equiv) and 3-methoxyazetidine (1.0 equiv) are stirred in DCM at 0°C for 1 hour, followed by warming to room temperature for 12 hours.

-

Workup : The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and purified via flash chromatography (SiO₂, EtOAc/hexane).

Amide Coupling via HATU

Alternative routes employ coupling agents to form the ketone indirectly:

-

Weinreb amide intermediate : 4-Amino-3-methoxybenzoic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine and EDCl.

-

Grignard reaction : 3-Methoxyazetidine magnesium bromide reacts with the Weinreb amide to yield the ketone.

Optimization Notes

-

Temperature control : Reactions are conducted at −78°C to prevent epimerization.

-

Solvent selection : Tetrahydrofuran (THF) enhances Grignard reactivity.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Challenges and Optimization

Regioselectivity in Nitration

The nitration of 3-methoxyphenol predominantly occurs at the para position due to the directing effect of the methoxy group. However, minor ortho products (<5%) are observed, necessitating chromatographic separation.

Stability of 3-Methoxyazetidine

The azetidine ring is prone to ring-opening under acidic conditions. Using non-polar solvents (e.g., DCM) and avoiding protic acids during coupling minimizes decomposition.

Protection-Deprotection Strategies

Boc protection of the amino group prevents unwanted side reactions during acylation. Deprotection with trifluoroacetic acid (TFA) in DCM restores the free amine with >90% yield.

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

A Mitsunobu reaction between 4-nitro-3-hydroxyphenyl and 3-methoxyazetidine-1-methanol installs the methoxy group post-coupling.

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

Palladium-Catalyzed Carbonylation

Aryl halides are coupled with 3-methoxyazetidine using Pd(OAc)₂ and CO gas to form the ketone.

Conditions : 80°C, 24 hours, DMF as solvent.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Pharmacological Properties

The compound has been identified as having significant pharmacological activity. It is primarily studied for its potential use in treating various forms of cancer, particularly estrogen receptor-positive breast cancer. The compound's ability to interact with specific biological targets makes it a candidate for further drug development.

Cancer Treatment

Recent studies have highlighted the efficacy of (4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone in preclinical models of breast cancer. The compound has shown promise in reducing tumor size and inhibiting metastasis in animal models, suggesting its potential as a therapeutic agent.

Case Study:

A study published in a patent document outlines the use of this compound in a regimen designed to treat estrogen receptor-positive breast cancer. The findings indicate that the compound significantly reduced tumor growth when administered alongside traditional chemotherapeutic agents .

Neurological Disorders

Emerging research indicates that this compound may also have applications in treating neurological disorders due to its neuroprotective properties. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Synthesis and Development

The synthesis of this compound has been documented in several patents, which detail various methods for producing the compound with high purity and yield. These methods often involve multi-step reactions that incorporate key precursors and reagents .

Mechanism of Action

The mechanism of action of (4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, influencing their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone with structurally related methanone derivatives:

Key Comparative Analysis

Ring Size and Electronic Effects The azetidine ring in the target compound introduces significant ring strain compared to six-membered piperazine/piperidine analogues (e.g., compounds in and ). This strain may affect conformational stability and intermolecular interactions.

Biological Activity While the target compound lacks reported biological data, aryl-naphthyl methanones (e.g., compound 3h in ) demonstrate potent herbicidal activity via HPPD inhibition. The methanone scaffold is critical for binding, but the azetidine-phenyl system may lack the planar rigidity required for enzyme inhibition. Piperazine-containing analogues (e.g., ) are often intermediates in drug discovery, suggesting the target compound could serve a similar role if functionalized further.

Synthetic Accessibility The synthesis of azetidine-containing compounds is generally more challenging due to ring strain and lower thermal stability compared to piperazine derivatives.

Physicochemical Properties

- The smaller azetidine ring reduces molecular weight (236.27 vs. 311.38 for the piperazine analogue in ), which may improve bioavailability. However, the absence of data on logP, solubility, or dipole moments (cf. ) limits direct comparisons.

Biological Activity

(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone, a compound with the molecular formula CHNO and a molecular weight of 236.27 g/mol, has gained attention due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Antiprotozoan Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antiprotozoan activities. For instance, studies have demonstrated that certain β-lactam hybrids show promising activity against Plasmodium falciparum , with IC values in the low micromolar range (0.20–0.62 µM) . These compounds are being explored for their potential use in treating malaria.

The proposed mechanism of action for compounds related to this compound involves inhibition of key enzymes involved in protozoan metabolism. This inhibition disrupts the synthesis of essential biomolecules, leading to cell death in protozoan pathogens .

Study 1: Antimalarial Activity

A study published in Molecules evaluated several compounds similar to this compound for their antiplasmodium activity. The most active compound demonstrated an IC value of 7.01 µM against Trypanosoma brucei , indicating a potential for further development as an antimalarial agent .

Study 2: In Vitro Evaluation

In vitro evaluations showed that compounds derived from the azetidine structure exhibited moderate to high activity against various protozoan species, including Leishmania spp and Trypanosoma cruzi . These findings suggest that modifications to the azetidine moiety can enhance biological activity .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Mannich reactions or coupling reactions involving methoxy-substituted aromatic ketones and azetidine derivatives. Optimization includes solvent selection (e.g., toluene, methanol, or DMF for solubility and reactivity control), temperature modulation (45–80°C), and catalyst screening. For example, polar aprotic solvents like DMF enhance nucleophilic substitution in azetidine ring formation . Purification via column chromatography (silica gel, hexane/EtOH gradients) or recrystallization improves yield and purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze aromatic proton environments (δ 6.8–7.3 ppm for methoxyphenyl groups) and azetidine ring protons (δ 3.5–4.0 ppm) .

- X-ray crystallography : Refinement with SHELX software (e.g., SHELXL for small-molecule structures) provides precise bond lengths and angles. For example, methoxy group torsion angles can be validated against density functional theory (DFT)-predicted geometries .

Q. What solvents are optimal for solubility studies, and how do they impact reactivity?

- Methodological Answer : Solubility screening in DMSO, acetonitrile, and THF is recommended due to their polarity and compatibility with azetidine derivatives. Solvent choice affects reaction kinetics: protic solvents (e.g., methanol) may stabilize intermediates via hydrogen bonding, while aprotic solvents (e.g., DMF) enhance electrophilic reactivity .

Advanced Research Questions

Q. How can DFT calculations be applied to predict electronic properties and validate experimental data?

- Methodological Answer : Perform DFT studies (e.g., B3LYP/6-31G* basis set) to calculate dipole moments, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. Compare computed IR/Raman spectra with experimental data to identify discrepancies in vibrational modes, particularly for methoxy and amino groups . For structural validation, overlay DFT-optimized geometries with X-ray crystallographic data (RMSD < 0.1 Å) .

Q. What strategies resolve contradictions between experimental and computational data on molecular geometry?

- Methodological Answer : Cross-validate results using multiple techniques:

- If X-ray data and DFT predictions disagree on bond angles (e.g., azetidine ring puckering), re-examine crystal packing effects or solvent interactions.

- Use Hirshfeld surface analysis to assess intermolecular forces influencing crystallographic conformations .

- Re-optimize computational models with solvent correction (e.g., PCM model) to account for environmental effects .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : Synthesize analogs with variations in:

- Methoxy positioning : Compare 3-methoxy vs. 4-methoxy azetidine derivatives for steric/electronic effects.

- Amino group substitution : Introduce electron-withdrawing groups (e.g., nitro) to assess impact on bioactivity.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins, followed by in vitro validation .

Q. What crystallization conditions yield high-quality single crystals for X-ray analysis?

- Methodological Answer : Optimize slow evaporation in mixed solvents (e.g., ethanol/water or DCM/hexane). For twinned crystals, employ SHELXL’s TWIN and BASF commands during refinement. Monitor crystal stability under cryogenic conditions (100 K) to minimize lattice distortions .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies (pH 1–13, 25–60°C) using HPLC to monitor degradation. The amino group is prone to protonation at low pH, while high pH may hydrolyze the azetidine ring. Buffer systems (e.g., phosphate for pH 7.4) are recommended for biological assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Replicate assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. resazurin).

- Purity verification : Use LC-MS to confirm compound integrity (>95% purity) and rule out degradation products .

- Meta-analysis : Compare IC50 values across studies, adjusting for differences in experimental design (e.g., serum concentration in cell media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.